N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a pyrazolo[1,5-a]pyridine moiety fused with a benzo[d][1,3]dioxole ring system
Mechanism of Action
Target of Action
The compound N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide belongs to the family of Pyrazolo[1,5-a]pyrimidines (PPs), which are known to have a high impact in medicinal chemistry . These compounds have been identified as strategic compounds for various applications due to their significant photophysical properties . .
Mode of Action
It’s known that the pyrazolo[1,5-a]pyrimidines (pps) family, to which this compound belongs, has significant photophysical properties These properties suggest that the compound might interact with its targets in a way that affects their photophysical behavior
Biochemical Pathways
The pyrazolo[1,5-a]pyrimidines (pps) family, to which this compound belongs, has been highlighted for their anticancer potential and enzymatic inhibitory activity This suggests that the compound might affect pathways related to these activities
Result of Action
Some compounds in the pyrazolo[1,5-a]pyrimidines (pps) family have shown potent growth inhibition properties against human cancer cell lines This suggests that the compound might have similar effects
Action Environment
It’s known that the photophysical properties of the pyrazolo[1,5-a]pyrimidines (pps) family can be tuned by modifying the structure of the compounds This suggests that environmental factors might influence the compound’s action, efficacy, and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazolo[1,5-a]pyridine core through cyclization reactions involving appropriate precursors. This is followed by the introduction of the benzo[d][1,3]dioxole moiety via coupling reactions. The final step involves the formation of the carboxamide group through amidation reactions under controlled conditions, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistency. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[5,1-c]triazines: Another class of heterocyclic compounds with similar synthetic routes and applications.
Thieno[2,3-b]pyridines: These compounds also contain fused ring systems and are used in similar research areas.
Uniqueness
N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific combination of the pyrazolo[1,5-a]pyridine and benzo[d][1,3]dioxole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-yl-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-15(10-1-2-13-14(7-10)21-9-20-13)17-11-4-6-18-12(8-11)3-5-16-18/h1-8H,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOVQDQITULCOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=CC=NN4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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